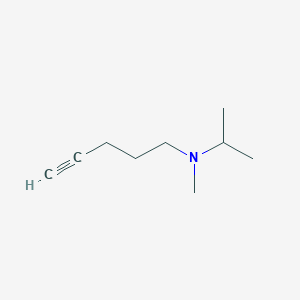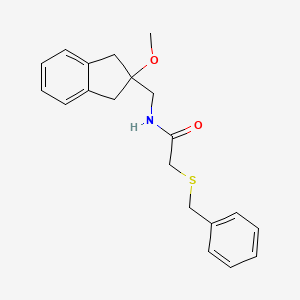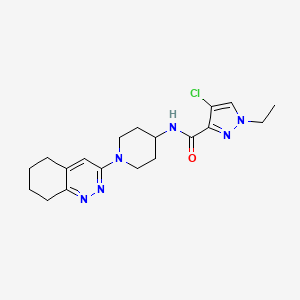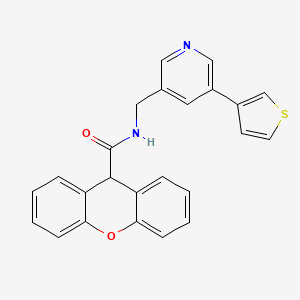![molecular formula C19H16F3N3O2S B2959128 N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}-2-nitro-4-(trifluoromethyl)aniline CAS No. 861207-43-4](/img/structure/B2959128.png)
N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}-2-nitro-4-(trifluoromethyl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-nitro-4-trifluoromethyl-aniline” is a chemical compound with the formula C7H5F3N2O2 . It is also known by other names such as p-Toluidine, α,α,α-trifluoro-2-nitro-, 4-Amino-3-nitrobenzotrifluoride, 4-Trifluoromethyl 2-nitroaniline, α,α,α-Trifluoro-2-nitro-p-toluidine, Benzenamine, 2-nitro-4-(trifluoromethyl)-, and 2-Nitro-4-(trifluoromethyl)aniline .
Synthesis Analysis
“4-Nitro-2-(trifluoromethyl)aniline” undergoes diazotization and coupling with N-hydroxyalkylamino-5-napthols, pyrazolones and naptholsulphonic acids, and N-(2-cyanoethyl)-N-(hydroxyalkyl)anilines . It was used in the synthesis of monoazo dyes .Molecular Structure Analysis
The molecular structure of “2-nitro-4-trifluoromethyl-aniline” is available as a 2D Mol file or as a computed 3D SD file . The 3D structure can be viewed using Java or Javascript .Chemical Reactions Analysis
“4-Nitro-2-(trifluoromethyl)aniline” undergoes diazotization and coupling with N-hydroxyalkylamino-5-napthols, pyrazolones and naptholsulphonic acids, and N-(2-cyanoethyl)-N-(hydroxyalkyl)anilines .Physical And Chemical Properties Analysis
The molecular weight of “2-nitro-4-trifluoromethyl-aniline” is 206.1220 . More physical and chemical properties can be found in the NIST Chemistry WebBook .Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition
One application of related compounds involves corrosion inhibition. For instance, a synthesized thiophene Schiff base has demonstrated effectiveness as a corrosion inhibitor for mild steel in acidic solutions. The efficiency of corrosion inhibition increases with the concentration of the inhibitor, suggesting that similar compounds could serve as protective agents in industrial settings, preventing material degradation (Daoud, Douadi, Issaadi, & Chafaa, 2014).
Antimicrobial Activities
Compounds with a thiazole core have been studied for their antimicrobial properties. Research on thiazoles and their fused derivatives revealed that they possess antimicrobial activity against various bacterial and fungal strains, highlighting their potential as templates for developing new antimicrobial agents (Wardkhan, Youssef, Hamed, & Ouf, 2008).
Spectroscopic and Theoretical Investigations
Spectroscopic and theoretical studies on related aniline derivatives have provided insights into their molecular structures and electronic properties. Such investigations are crucial for understanding the interaction of these compounds with light and their potential applications in materials science, including their use in optical devices (Ceylan, Tarı, Gökce, & Ağar, 2016).
Polymerization and Material Science
Nitroarenyl ketones and related compounds have been explored for their reactivity in polymerization processes. These studies have led to the synthesis of novel polymers with potential applications in material science, demonstrating the versatility of such compounds in creating materials with tailored properties (Bates & Li, 2002).
Nonlinear Optical (NLO) Applications
The study of anilines and their derivatives extends into the field of nonlinear optics (NLO), where they are investigated for their hyperpolarizability and potential use in photonic applications. This research aims to develop materials that can be used in the fabrication of optical devices capable of manipulating light with high efficiency (Raaghul, Kannan, & Vijayakumar, 2022).
Eigenschaften
IUPAC Name |
N-[2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl]-2-nitro-4-(trifluoromethyl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F3N3O2S/c1-12-2-4-13(5-3-12)18-24-15(11-28-18)8-9-23-16-7-6-14(19(20,21)22)10-17(16)25(26)27/h2-7,10-11,23H,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUFYRNAWYRBMOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=CS2)CCNC3=C(C=C(C=C3)C(F)(F)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F3N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}-2-nitro-4-(trifluoromethyl)aniline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(3-hydroxycyclohexyl)acrylamide](/img/structure/B2959046.png)



![2,4-dichloro-N-{5-cyano-2-[(4-methylphenyl)sulfanyl]phenyl}benzenecarboxamide](/img/structure/B2959056.png)
![5-[5-(4-Nitro-phenyl)-furan-2-ylmethylene]-thiazolidine-2,4-dione](/img/structure/B2959058.png)

![1-(4-fluorobenzyl)-4-(1-(3-methylbenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2959060.png)
![(E)-1-[3-[(2-chloro-6-fluorophenyl)methoxy]phenyl]-3-(4-methylanilino)prop-2-en-1-one](/img/structure/B2959061.png)


![2-[[1-(Naphthalene-1-carbonyl)piperidin-4-yl]methyl]-6,7-dihydro-5H-cyclopenta[c]pyridazin-3-one](/img/structure/B2959064.png)
![Tert-butyl N-[(3R,4S)-4-hydroxy-1,8-dioxaspiro[4.5]decan-3-yl]carbamate](/img/structure/B2959067.png)
![2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-7-styryl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2959068.png)